4-tert-Butylcyclohexyl methacrylate
Overview
Description
4-tert-Butylcyclohexyl methacrylate is an organic compound with the molecular formula C14H24O2. It is a methacrylate ester derived from methacrylic acid and 4-tert-butylcyclohexanol. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Mechanism of Action
Target of Action
4-tert-Butylcyclohexyl methacrylate is a methyl acrylate monomer . It is primarily used as a reactive diluent in adhesives and as an adhesion promoter . .
Mode of Action
As a reactive diluent, it is likely to participate in polymerization reactions, contributing to the formation of polymer chains in adhesive products .
Pharmacokinetics
As a large, hydrophobic molecule (LogP 5.05 ), it is likely to have low water solubility and may be slowly metabolized and excreted.
Result of Action
The primary result of the action of this compound is the formation of polymer structures in adhesive products This contributes to the adhesive properties of these products
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the polymerization reaction in which it participates can be influenced by temperature, pH, and the presence of other reactants . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylcyclohexyl methacrylate typically involves the esterification of methacrylic acid with 4-tert-butylcyclohexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylcyclohexyl methacrylate can undergo various chemical reactions, including:
Polymerization: This compound can polymerize to form high-molecular-weight polymers, which are useful in coatings, adhesives, and other applications.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield methacrylic acid and 4-tert-butylcyclohexanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed to facilitate hydrolysis.
Transesterification: Catalysts like sodium methoxide or titanium isopropoxide are used to promote transesterification reactions.
Major Products Formed
Polymerization: Polymers with varying molecular weights and properties.
Hydrolysis: Methacrylic acid and 4-tert-butylcyclohexanol.
Transesterification: Different esters and alcohols depending on the reactants used.
Scientific Research Applications
4-tert-Butylcyclohexyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as improved thermal stability and mechanical strength.
Materials Science: The compound is utilized in the development of advanced materials, including coatings, adhesives, and sealants.
Biomedical Research: Polymers derived from this compound are explored for use in drug delivery systems and tissue engineering.
Industrial Applications: It is employed in the production of specialty polymers for various industrial applications, including automotive and aerospace industries.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl methacrylate: Similar in structure but lacks the tert-butyl group, resulting in different physical and chemical properties.
Isobornyl methacrylate: Another methacrylate ester with a different cyclic structure, offering distinct properties and applications.
2-Ethylhexyl methacrylate: A methacrylate ester with a branched alkyl group, used in various polymer applications.
Uniqueness of 4-tert-Butylcyclohexyl Methacrylate
This compound stands out due to the presence of the bulky tert-butyl group, which imparts unique steric effects and influences the polymerization behavior. This results in polymers with enhanced thermal stability and mechanical properties, making it suitable for high-performance applications.
Properties
IUPAC Name |
(4-tert-butylcyclohexyl) 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-10(2)13(15)16-12-8-6-11(7-9-12)14(3,4)5/h11-12H,1,6-9H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILKNUBLAZTESB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CCC(CC1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34903-89-4 | |
Record name | 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34903-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1068481 | |
Record name | 4-(1,1-Dimethylethyl)cyclohexyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46729-07-1 | |
Record name | 4-tert-Butylcyclohexyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=46729-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046729071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(1,1-Dimethylethyl)cyclohexyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,1-dimethylethyl)cyclohexyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.144 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-tert-Butylcyclohexyl methacrylate unique in terms of its polymerization kinetics compared to other methacrylates like methyl methacrylate?
A1: Research indicates that while the propagation rate constant (kp) of this compound is similar to methyl methacrylate, its termination rate constant (kt) is significantly lower. [2] This lower kt translates to a slower rate of termination reactions during polymerization, leading to higher polymerization reactivity for this compound. [2] This characteristic potentially allows for finer control over polymer chain length and architecture.
Q2: The provided research mentions investigating the polymerization of both trans-4-tert-Butylcyclohexyl methacrylate and mixtures of its trans and cis isomers. Why is this distinction important?
A2: The spatial arrangement of atoms in a molecule, its isomerism, can significantly influence its physical and chemical properties. In the case of this compound, the trans and cis isomers would likely exhibit different reactivity ratios during polymerization. This difference in reactivity could lead to variations in polymer chain composition, microstructure, and ultimately, the final material properties. Understanding the behavior of both individual isomers and their mixtures is crucial for tailoring polymer characteristics to specific applications.
Q3: What applications benefit from the properties of polymers derived from this compound?
A3: Poly(this compound) exhibits good mechanical stability, particularly resistance to compression. [5] This property makes it suitable for applications requiring robust and dimensionally stable materials. One specific area of interest is in liquid crystal display (LCD) technology. Incorporating poly(this compound) into composite films with liquid crystals enhances the mechanical stability of the LC layer, making them more resistant to external pressure and potentially enabling the development of flexible displays. [5]
Q4: The research mentions using techniques like Electron Spin Resonance (ESR) spectroscopy. Why are these techniques important in studying this compound polymerization?
A4: ESR spectroscopy allows researchers to directly observe and quantify radical species generated during radical polymerization. [1, 2] By monitoring these radicals, researchers can accurately determine critical kinetic parameters like propagation (kp) and termination rate constants (kt), providing valuable insights into the polymerization process and enabling the optimization of reaction conditions for desired polymer properties. [1]
Q5: Besides its use in LCD technology, what other applications has research explored for this compound-based polymers?
A5: Polyurethane resins incorporating this compound as a building block have been investigated for their potential in creating coatings with improved resistance to condensed water. [3, 4, 8] These coatings could find applications in various industries, including automotive, construction, and marine, where protection against moisture damage is essential.
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